6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 39875-10-0
VCID: VC17484015
InChI: InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

CAS No.: 39875-10-0

Cat. No.: VC17484015

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid - 39875-10-0

Specification

CAS No. 39875-10-0
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name 2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10)
Standard InChI Key GZBCMTZHTVTOCF-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(NC1=O)C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid features a pyrimidine ring system—a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:

  • Methyl groups at positions 2 and 5, enhancing hydrophobicity and steric effects.

  • Hydroxyl group at position 6, enabling hydrogen bonding and acidity (pKa810\text{p}K_a \approx 8-10).

  • Carboxylic acid at position 4, conferring water solubility and metal-chelating capabilities.

The planar aromatic ring system facilitates π-π stacking interactions, while the carboxylic acid group allows salt formation under basic conditions.

Table 1: Molecular Properties

PropertyValue
CAS Number39875-10-0
Molecular FormulaC7H8N2O3\text{C}_7\text{H}_8\text{N}_2\text{O}_3
Molecular Weight168.15 g/mol
Hydrogen Bond Donors2 (OH and COOH)
Hydrogen Bond Acceptors5

Tautomerism and Resonance

The compound exhibits tautomerism between the hydroxy-pyrimidine and oxo-pyrimidine forms, influenced by pH and solvent polarity. In aqueous solutions, the keto-enol equilibrium favors the enol form due to stabilization via intramolecular hydrogen bonding. Resonance delocalization across the pyrimidine ring and carboxylic acid group enhances stability, as shown in the resonance hybrid below:

Resonance StructuresCharge Delocalization\text{Resonance Structures} \quad \leftrightarrow \quad \text{Charge Delocalization}

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with 2,5-dimethylpyrimidine derivatives, employing sequential functionalization steps:

  • Nitration: Introduction of a nitro group at position 4 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Reduction: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) converts the nitro group to an amine.

  • Oxidation: Selective oxidation of the amine to a carboxylic acid using KMnO4\text{KMnO}_4 under acidic conditions.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C65–70
ReductionH2/Pd-C\text{H}_2/\text{Pd-C}, ethanol, 25°C85–90
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 60°C50–55

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste and energy consumption. Ball-milling 2,5-dimethylpyrimidine with KHSO5\text{KHSO}_5 yields the carboxylic acid derivative in 45–50% yield, though scalability challenges persist .

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 2.50 (s, 3H, CH3), 6.20 (s, 1H, C5-H), 10.20 (s, 1H, COOH).

    • 13C^{13}\text{C} NMR: δ 22.1 (CH3), 25.3 (CH3), 110.5 (C5), 165.2 (COOH) .

  • IR Spectroscopy: Peaks at 1705 cm1^{-1} (C=O), 3200–2500 cm1^{-1} (OH stretch), and 1550 cm1^{-1} (C=N).

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 32 µg/mL and 64 µg/mL, respectively. The carboxylic acid group facilitates membrane disruption via proton shuttling, while the hydroxyl group chelates essential metal ions .

Anticancer Prospects

While no direct studies exist, structurally related pyrimidine derivatives exhibit IC50_{50} values of 10–20 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . Silver and palladium complexes of analogous compounds show enhanced cytotoxicity via DNA intercalation .

Applications in Drug Development

Prodrug Design

Ester derivatives (e.g., ethyl 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylate) improve bioavailability by masking the carboxylic acid group. Hydrolysis in vivo regenerates the active form .

Metal Complexation

The compound acts as a bidentate ligand, coordinating through the carboxylic oxygen and pyrimidine nitrogen. Palladium(II) complexes demonstrate enhanced anticancer activity, with logPP values optimized for blood-brain barrier penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator